1,2,3,6-Tetrabromo-dibenzofuran
CAS No.: 617707-59-2
Cat. No.: VC16870796
Molecular Formula: C12H4Br4O
Molecular Weight: 483.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617707-59-2 |
|---|---|
| Molecular Formula | C12H4Br4O |
| Molecular Weight | 483.77 g/mol |
| IUPAC Name | 1,2,3,6-tetrabromodibenzofuran |
| Standard InChI | InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H |
| Standard InChI Key | POHZMKFDLJSOEY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)OC3=CC(=C(C(=C23)Br)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
1,2,3,6-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O) has a molecular weight of 483.77 g/mol. Its structure consists of two benzene rings fused to a central furan ring, with bromine atoms occupying the 1, 2, 3, and 6 positions (Figure 1). The halogen substitution pattern significantly influences its chemical reactivity and environmental stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₄Br₄O | |
| CAS Number | 617707-59-2 | |
| Molecular Weight | 483.77 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Water Solubility | Low (<0.1 mg/L) |
The low water solubility and high lipophilicity (log Kow ≈ 6.8 estimated) predispose the compound to bioaccumulate in fatty tissues.
Isomerism and Congener Specificity
Among PBDFs, the position of bromine atoms critically determines toxicity. Congeners with substitutions at the 2,3,7,8-positions exhibit the highest toxic equivalency factors (TEFs), but 1,2,3,6-Tetrabromo-dibenzofuran’s toxicity is moderated by its non-optimal substitution pattern . Comparative studies show its relative potency is 0.41 in the CALUX bioassay, lower than 2,3,7,8-tetrabromodibenzofuran (TEF = 1.0) .
Synthesis and Industrial Relevance
Synthetic Routes
The compound is primarily synthesized via bromination of dibenzofuran precursors. Key methods include:
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Direct Bromination: Reaction of dibenzofuran with bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃) under controlled temperatures (80–120°C).
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Thermal Degradation: Formation as a byproduct during pyrolysis of brominated flame retardants like polybrominated diphenyl ethers (PBDEs).
Table 2: Synthesis Conditions and Yields
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃, 100°C, 12h | 45–55% | |
| Palladium-Catalyzed | Pd(OAc)₂, EtOH, reflux | 60% |
The palladium acetate-mediated method offers improved selectivity, minimizing polychrominated byproducts.
Environmental Fate and Bioaccumulation
Persistence and Distribution
PBDFs resist abiotic degradation due to strong C-Br bonds. Half-lives in soil exceed 5 years, with atmospheric transport via particulate matter . Monitoring data from industrial regions show concentrations up to 12 pg/m³ in air and 0.8 ng/g in sediments .
Table 3: Environmental Concentrations
| Matrix | Concentration Range | Location | Source |
|---|---|---|---|
| Air (particulate) | 5–12 pg/m³ | Industrial zones | |
| Sediments | 0.2–0.8 ng/g | River basins | |
| Biota (fish liver) | 1.5–4.2 ng/g lipid | Coastal areas |
Bioaccumulation Dynamics
The compound’s log Kow value predicts moderate bioaccumulation potential. Field studies confirm biomagnification factors (BMFs) of 3.8 in aquatic food chains, with higher concentrations in apex predators like cod and seals .
Toxicological Profile
Mechanisms of Toxicity
1,2,3,6-Tetrabromo-dibenzofuran activates the aryl hydrocarbon receptor (AhR), albeit with lower affinity than 2,3,7,8-substituted congeners . Key effects include:
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Hepatic Enzyme Induction: CYP1A1 upregulation in rodent models .
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Developmental Toxicity: Reduced fetal weight at 50 μg/kg/day doses in mice.
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Immunotoxicity: Suppressed antibody response in avian species .
Table 4: Acute and Chronic Toxicity Data
| Endpoint | Species | LD₅₀/LOAEL | Source |
|---|---|---|---|
| Acute Oral Toxicity | Rat | >2000 mg/kg | |
| Developmental Effects | Mouse | 50 μg/kg/day | |
| Immunotoxicity | Quail | 10 μg/kg/day |
Regulatory Status and Mitigation Strategies
Global Regulations
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Stockholm Convention: PBDFs are listed under Annex C for unintentional production .
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EU REACH: Restricted in electronics and textiles (Annex XVII) .
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U.S. EPA: Mandated monitoring under the Toxic Substances Control Act (TSCA) .
Remediation Technologies
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Thermal Treatment: High-temperature incineration (>1200°C) achieves 99.9% destruction efficiency .
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Bioremediation: Microbial degradation using Sphingomonas spp. shows 30% debromination in lab trials .
Future Research Directions
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Analytical Methods: Develop sensitive MS/MS protocols for congener-specific detection.
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Alternative Materials: Replace BFRs with phosphorus-based flame retardants.
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Epidemiological Studies: Assess long-term health impacts in highly exposed populations.
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